1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
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Overview
Description
1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of fluorine atoms, benzyl groups, and a sulfonyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]quinoxaline core: This step involves the cyclization of appropriate diamines with dicarbonyl compounds under acidic or basic conditions.
Introduction of the 4-fluorobenzyl group: This is achieved through nucleophilic substitution reactions, where a 4-fluorobenzyl halide reacts with the imidazo[4,5-b]quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated benzyl compounds and sulfonyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorobenzyl)-4-methylpiperazine: Shares the 4-fluorobenzyl group but differs in the core structure.
4-fluorobenzylsulfonyl chloride: Contains the sulfonyl chloride group but lacks the imidazo[4,5-b]quinoxaline core.
Uniqueness
1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is unique due to its combination of fluorine atoms, benzyl groups, and the imidazo[4,5-b]quinoxaline core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O2S/c23-16-7-5-15(6-8-16)13-27-14-28(31(29,30)18-11-9-17(24)10-12-18)22-21(27)25-19-3-1-2-4-20(19)26-22/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQVBQLEKAYHKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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